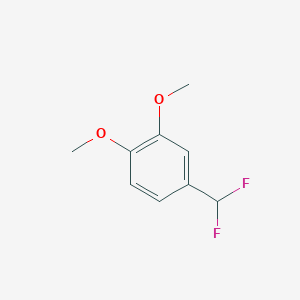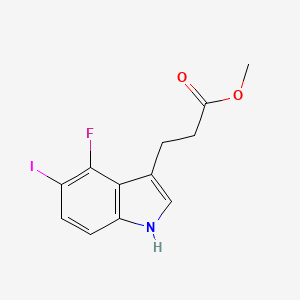
2,2-Dibromo-1-(3-indolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromo-1-(3-indolyl)ethanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of two bromine atoms and an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-indolyl)ethanone typically involves the bromination of 1-(3-indolyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The choice of brominating agent and solvent may vary based on cost and environmental considerations.
化学反应分析
Types of Reactions: 2,2-Dibromo-1-(3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form 1-(3-indolyl)ethanone or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of indole-2,3-diones or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution Reactions: Substituted indole derivatives.
Reduction Reactions: Reduced indole derivatives.
Oxidation Reactions: Indole-2,3-diones and other oxidized products.
科学研究应用
Chemistry: 2,2-Dibromo-1-(3-indolyl)ethanone is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Indole derivatives synthesized from this compound have shown potential in the treatment of cancer, microbial infections, and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dibromo-1-(3-indolyl)ethanone and its derivatives involves interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
相似化合物的比较
1-(3-Indolyl)ethanone: Lacks the bromine atoms, making it less reactive.
2,3-Dibromoindole: Contains bromine atoms on the indole ring, leading to different reactivity and applications.
Indole-3-acetic acid: A natural plant hormone with different biological activities.
Uniqueness: 2,2-Dibromo-1-(3-indolyl)ethanone is unique due to the presence of two bromine atoms at the alpha position, which significantly enhances its reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2,2-dibromo-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYBQVKNBVBPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)










![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)
![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
